(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone
Description
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c14-9-5-3-8(4-6-9)12(18)11-13(15)16-10-2-1-7-17(10)11/h3-6H,1-2,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDHOXIKXOTFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)C3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401141598 | |
| Record name | (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134881-52-0 | |
| Record name | (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134881-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401141598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloimidazole core, followed by functionalization to introduce the bromophenyl group.
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Formation of the Pyrroloimidazole Core
Starting Materials: Pyrrole and an appropriate imidazole precursor.
Reaction Conditions: The reaction often involves cyclization under acidic or basic conditions, sometimes using catalysts like palladium or copper to facilitate the formation of the fused ring system.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific sites of the molecule that are targeted.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction typically affects the carbonyl group, converting it to an alcohol.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can replace the bromine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Scientific Research Applications
Chemistry
In organic synthesis, (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound has potential applications in the development of bioactive molecules. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators, which can be used in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them potential candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism by which (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can enhance binding affinity to certain targets, while the pyrroloimidazole core can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Divergence
The target compound differs from analogs primarily in its substituents. Key comparisons include:
Key Observations :
- Electronic and Steric Effects : The 4-bromophenyl group in the target compound contrasts with the electron-rich benzo[d][1,3]dioxol-5-yl substituent in its closest analog . Bromine’s inductive effect may enhance electrophilic reactivity or improve binding to hydrophobic protein pockets compared to the dioxolane group.
- Therapeutic Potential: While 3-aryl pyrroloimidazoles with halogenated aryl groups (e.g., 4-chlorophenyl) show efficacy in prostate cancer models , the brominated analog’s bioactivity remains underexplored but is hypothesized to exhibit similar or enhanced potency due to bromine’s larger atomic radius and lipophilicity.
- Catalytic Utility: Unlike alkoxy-substituted derivatives used in asymmetric catalysis (e.g., 7-cyclohexyl analogs in enantioselective acylations) , the target compound’s amino and bromophenyl groups may limit its organocatalytic utility but broaden its scope in medicinal chemistry.
Commercial and Research Status
- In contrast, 3-aryl pyrroloimidazoles with therapeutic applications remain under active investigation, suggesting that the 4-bromophenyl derivative could be repositioned for similar drug discovery pipelines .
Biological Activity
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H17N3O3
- Molecular Weight : 287.319 g/mol
- CAS Number : 890092-75-8
- InChI Key : CBXUYTAGYVCTIH-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells .
- Antimicrobial Properties : The presence of the bromophenyl moiety is thought to enhance antimicrobial activity. Compounds with similar structures have shown effective inhibition against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Antitumor Activity
A study evaluated the cytotoxic effects of a series of pyrrolo[1,2-a]imidazole derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, suggesting a promising therapeutic index for these compounds in cancer treatment .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A-431 | 12.5 | |
| Compound 2 | Jurkat | 15.0 | |
| (Target Compound) | Various | <10 |
Antimicrobial Activity
Another research focused on the antimicrobial efficacy of substituted phenyl derivatives showed that compounds similar to (2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-bromophenyl)methanone exhibited significant bacteriostatic effects against multi-drug resistant strains. The study highlighted that the bromine substitution was crucial for enhancing the antimicrobial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
